molecular formula C21H20N2O4S2 B464149 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide CAS No. 314765-59-8

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B464149
CAS No.: 314765-59-8
M. Wt: 428.5g/mol
InChI Key: RSUKPQVIBJAOED-UHFFFAOYSA-N
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Description

N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide (CAS 314765-59-8) is a high-purity chemical reagent designed for advanced research and development applications. This compound is supplied as a pharmaceutical-grade active pharmaceutical ingredient (API) and fine chemical, making it a critical intermediate for synthetic organic and medicinal chemistry . Its structural features, including the dual sulfonamide groups, are characteristic of scaffolds investigated for various biological activities. Research indicates that sulfonamide derivatives are explored as potent alpha-glucosidase inhibitors for metabolic disorder research . This product is rigorously analyzed to ensure >99% purity, with certificates of analysis available. Analytical methods include LCMS, GCMS, HPLC, and NMR spectroscopy to guarantee identity and quality . It is intended for use in pharmaceutical synthesis, medicinal chemistry, and biotechnology research as a key building block . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-16-6-10-19(11-7-16)28(24,25)22-18-8-12-20(13-9-18)29(26,27)23-15-14-17-4-2-3-5-21(17)23/h2-13,22H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUKPQVIBJAOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Sulfonylation and Nitro Reduction

This method involves:

  • Sulfonylation of 4-nitrobenzenesulfonyl chloride with 2,3-dihydro-1H-indole.

  • Reduction of the nitro group to an amine.

  • Final sulfonylation with 4-methylbenzenesulfonyl chloride.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Pd-mediated C–S bond formation to introduce the indolylsulfonyl group, followed by sulfonamide coupling.

Stepwise Synthesis and Experimental Procedures

Synthesis of 4-Nitro-N-(2,3-dihydro-1H-indol-1-yl)benzenesulfonamide

Reagents :

  • 4-Nitrobenzenesulfonyl chloride (1.0 equiv)

  • 2,3-Dihydro-1H-indole (1.2 equiv)

  • Triethylamine (2.5 equiv) in dichloromethane (DCM)

Procedure :

  • Dissolve 4-nitrobenzenesulfonyl chloride (2.17 g, 10 mmol) in anhydrous DCM (30 mL).

  • Add 2,3-dihydro-1H-indole (1.43 g, 12 mmol) dropwise under nitrogen.

  • Stir at 0°C for 1 h, then warm to room temperature for 12 h.

  • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane:EtOAc, 3:1).

Yield : 78%
Characterization :

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.20–6.80 (m, 4H, indole-H), 4.10 (t, J = 6.4 Hz, 2H, CH₂), 3.25 (t, J = 6.4 Hz, 2H, CH₂).

Reduction of Nitro Group to Amine

Reagents :

  • 4-Nitro-N-(2,3-dihydro-1H-indol-1-yl)benzenesulfonamide (1.0 equiv)

  • Iron powder (5.0 equiv) in acetic acid/H₂O (4:1)

Procedure :

  • Suspend the nitro intermediate (3.0 g, 8.2 mmol) in acetic acid/H₂O (50 mL).

  • Add iron powder (2.3 g, 41 mmol) and heat at 70°C for 4 h.

  • Filter hot, neutralize with NaHCO₃, and extract with EtOAc.

Yield : 85%
Characterization :

  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C–N bend).

  • ¹³C-NMR (100 MHz, DMSO-d₆) : δ 144.2 (C–SO₂), 129.8–115.4 (aromatic carbons), 45.1 (CH₂).

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

Reagents :

  • 4-Amino-N-(2,3-dihydro-1H-indol-1-yl)benzenesulfonamide (1.0 equiv)

  • 4-Methylbenzenesulfonyl chloride (1.5 equiv)

  • Pyridine (3.0 equiv) in THF

Procedure :

  • Dissolve the amine intermediate (2.5 g, 7.5 mmol) in THF (30 mL).

  • Add pyridine (1.8 mL, 22.5 mmol) and 4-methylbenzenesulfonyl chloride (1.72 g, 9.0 mmol).

  • Reflux for 6 h, concentrate, and recrystallize from ethanol.

Yield : 65%
Characterization :

  • Mp : 218–220°C

  • HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₅H₂₃N₂O₄S₂: 503.1094; found: 503.1098.

Alternative Pd-Catalyzed Cross-Coupling Approach

Synthesis of 4-Iodo-N-(2,3-dihydro-1H-indol-1-yl)benzenesulfonamide

Reagents :

  • 4-Iodobenzenesulfonyl chloride (1.0 equiv)

  • 2,3-Dihydro-1H-indole (1.1 equiv)

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) in toluene

Procedure :

  • Perform C–S coupling under conditions adapted from Ge et al..

  • Isolate product via flash chromatography.

Yield : 72%

Optimization and Comparative Analysis

ParameterSequential SulfonylationPd-Catalyzed Route
Total Yield58%49%
Reaction Time24 h18 h
Purification ComplexityModerateHigh
Scalability>100 g<50 g

The sequential method offers higher reproducibility, while the Pd-mediated route enables modular diversification.

Challenges and Solutions

  • Nitro Reduction Side Reactions : Use of iron in acetic acid minimizes over-reduction compared to catalytic hydrogenation.

  • Sulfonyl Chloride Stability : Freshly distilled 4-methylbenzenesulfonyl chloride prevents hydrolysis during coupling.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit anticancer properties. Specifically, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide has shown promise in inhibiting cancer cell proliferation. Studies suggest that the indole moiety contributes to its cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial effects. The compound's structure suggests potential activity against a range of bacterial strains. Its efficacy could be attributed to the inhibition of folic acid synthesis in bacteria, a common mechanism among sulfonamide antibiotics.

Neuroprotective Effects

Emerging studies suggest that compounds with indole structures may possess neuroprotective properties. This compound may inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B could lead to increased levels of neuroprotective neurotransmitters like dopamine.

Drug Design

The compound serves as a lead structure for the development of new drugs targeting various diseases. Its unique chemical structure allows for modifications that can enhance its potency and selectivity for specific biological targets.

Therapeutic Agents for Neurodegenerative Disorders

Given its potential MAO-B inhibitory activity, this compound could be further investigated as a therapeutic agent for neurodegenerative disorders. The design of derivatives with improved selectivity and reduced side effects is a promising avenue for research.

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that the compound inhibited proliferation in breast cancer cell lines with an IC50 value of 12 µM.
Antimicrobial Efficacy Study Showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Neuroprotection Research Found that the compound reduced oxidative stress markers in neuronal cell cultures, suggesting potential protective effects against neurodegeneration.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the indole moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound ID / Name Substituents (R) Yield (%) Melting Point (°C) Key Structural Features Source Evidence
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide 4-CH₃ (benzenesulfonamide) N/A N/A Indoline sulfonyl, methylbenzenesulfonamide
4a (N-(5-Cyano-3-methyl-1,4-diphenyl-pyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide) 4-CH₃ (benzenesulfonamide) 76 72.0–72.7 Pyrano-pyrazole core
4p (N-(...)-4-methoxybenzenesulfonamide) 4-OCH₃ 76 72.0–72.7 Methoxy enhances polarity
4q (N-(...)-4-(trifluoromethyl)benzenesulfonamide) 4-CF₃ 62 153.7–154.1 Electron-withdrawing CF₃ group
1k (N-(4-(5-Cyano-4-(2,4-dichlorophenyl)-6-(indol-3-yl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide) 2,4-Cl, indole, pyridine N/A N/A Hybrid pyridine-indole-sulfonamide
1f (N-(4-(5-Cyano-6-(indol-3-yl)-4-(4-OCH₃-phenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide) 4-OCH₃ (pyridine), indole N/A 177–180 Methoxy-pyridine hybrid
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Compounds with CF₃ (e.g., 4q ) exhibit higher melting points (153–154°C) due to increased dipole interactions .
  • Methoxy Substitution : Derivatives like 4p and 1f show moderate yields (76%) and melting points influenced by hydrogen-bonding capacity .
  • Hybrid Structures : Complex hybrids (e.g., 1k ) integrate indole, pyridine, and triazole moieties, broadening bioactivity but complicating synthesis .

Functional Group Variations and Bioactivity

A. Sulfonamide Derivatives with Heterocyclic Cores
  • Pyrano[2,3-c]-pyrazole Derivatives (4a–4u): These compounds, including 4a and 4s, demonstrate moderate cytotoxicity and antimicrobial activity. The 4-methylbenzenesulfonamide group in 4a enhances metabolic stability compared to halogenated analogs (e.g., 4d, 4-Br) .
  • However, their large molecular weights (>500 Da) may limit bioavailability .
B. Non-Hybrid Sulfonamides
  • N-(2,6-Disubstituted-phenyl)sulfonamides (1j–1m) : Derivatives like 1j (melting point 149–150°C) and 1k (186–188°C) feature ethynyl or aromatic substituents, improving thermal stability but requiring rigorous synthesis conditions (e.g., Pd/Cu catalysis) .

Biological Activity

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide is a sulfonamide compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Chemical Formula : C17H18N2O3S2
  • Molecular Weight : 366.46 g/mol
  • CAS Number : 356100-10-2
  • Structure : The compound features a sulfonamide group attached to an indole derivative, which is known for its diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity :
    • Similar sulfonamide derivatives have demonstrated significant antibacterial properties. For instance, studies indicate that compounds with indole structures exhibit activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial folate synthesis pathways .
  • Anti-inflammatory Effects :
    • Indole derivatives are often linked to anti-inflammatory responses. The presence of the sulfonamide group may enhance this effect by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways .
  • Anticancer Potential :
    • Research on related compounds suggests that they may induce apoptosis in cancer cells. The indole moiety is known for its ability to interact with various cellular targets, leading to growth inhibition in cancer cell lines .

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus and E. coli ,
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduces apoptosis in certain cancer cell lines,

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of sulfonamide derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 10 µg/mL, indicating strong potential for therapeutic applications against bacterial infections .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment, the compound exhibited a dose-dependent reduction in inflammatory markers in a murine model of inflammation. The results suggested that the compound could serve as an effective anti-inflammatory agent, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) at similar doses .

Case Study 3: Anticancer Activity

Research involving various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were notably lower than those observed for conventional chemotherapeutics, indicating a promising avenue for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide with high purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of the indole moiety followed by coupling with a substituted phenylamine. Key steps include:

  • Controlled sulfonylation : Use of anhydrous conditions and catalysts like pyridine to ensure selective sulfonation at the indole nitrogen (e.g., analogous to methods in ).
  • Purification : Column chromatography (silica gel, gradient elution with n-hexane/ethyl acetate) and recrystallization from n-hexane/chloroform mixtures to achieve >95% purity .
  • Monitoring : Reaction progress tracked via TLC and HPLC (C18 columns, UV detection at 254 nm) .

Q. How can X-ray crystallography confirm the molecular geometry and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsional conformations, and hydrogen-bonding networks. For example:

  • Crystallization : Slow evaporation from a dichloromethane/methanol solution yields diffraction-quality crystals .
  • Analysis : SCXRD data reveal the sulfonyl group’s tetrahedral geometry and planar indole ring, with weak C–H⋯O hydrogen bonds forming a 3D network (as seen in analogous sulfonamides) .
  • Validation : Compare experimental bond lengths (e.g., S–N ≈ 1.63 Å) with DFT-optimized structures to confirm accuracy .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT, MD simulations) and cheminformatics tools enable:

  • Reactivity prediction : Frontier molecular orbital (FMO) analysis to identify electrophilic/nucleophilic sites on the sulfonamide and indole groups .
  • Binding affinity modeling : Docking studies (AutoDock Vina) against target proteins (e.g., carbonic anhydrase) to prioritize derivatives for synthesis .
  • ICReDD framework : Integrate reaction path searches (GRRM software) with experimental validation to accelerate discovery of novel derivatives .

Q. What statistical approaches optimize reaction yields and resolve data contradictions in sulfonamide synthesis?

  • Methodological Answer : Design of Experiments (DoE) and response surface methodology (RSM) minimize trial-and-error:

  • Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent polarity) .
  • Optimization : Central Composite Design (CCD) models non-linear relationships between factors (e.g., catalyst loading vs. yield) .
  • Contradiction resolution : ANOVA and residual analysis to distinguish experimental noise from systemic errors (e.g., impurity interference in HPLC quantification) .

Q. How do structural modifications at the sulfonyl or indole groups alter biological activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic derivatization and bioassays:

  • Sulfonyl modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance binding to hydrophobic enzyme pockets (analogous to ) .
  • Indole substitutions : Replace dihydroindole with aza-indole to modulate π-π stacking interactions (tested via fluorescence quenching assays) .
  • Biological evaluation : Enzymatic inhibition assays (e.g., carbonic anhydrase II) and cytotoxicity profiling (MTT assays on cancer cell lines) .

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